molecular formula C24H24N2O3S B2568137 N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1030762-72-1

N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2568137
CAS No.: 1030762-72-1
M. Wt: 420.53
InChI Key: RYKVVGSGTGLQHE-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a synthetic small molecule with the CAS registry number 1030762-72-1 and a molecular formula of C 24 H 24 N 2 O 3 S . It has a molecular weight of 420.52 g/mol and is characterized by a computed topological polar surface area of 83.6 Ų and an XLogP3 value of 4.5, indicating certain physicochemical properties relevant to its pharmacokinetic profile . The compound features a sulfonamide group linked to an acetamide backbone, a structure known to be of significant interest in medicinal chemistry and chemical biology research. This acetamide-sulfonamide derivative serves as a valuable intermediate in research applications. Compounds with similar sulfonamide functionalities have been investigated as inhibitors of carbonic anhydrase enzymes, which are important therapeutic targets . Furthermore, this specific molecule has been referenced in peer-reviewed scientific literature within the context of material science and sensor development, highlighting its utility beyond purely biological studies . Researchers can procure this compound from certified suppliers, with available purity levels of 95.0% and various pack sizes, such as 0.05g, to suit different research scales . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-19-11-13-20(14-12-19)15-16-30(28,29)25-18-24(27)26-23-10-6-5-9-22(23)17-21-7-3-2-4-8-21/h2-16,25H,17-18H2,1H3,(H,26,27)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKVVGSGTGLQHE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (CAS Number: 42644136) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H16N2O4S2
  • Molecular Weight : 344.43 g/mol
  • IUPAC Name : this compound

The structure includes a sulfonamide group, which is often associated with various biological activities, particularly in the context of pharmacological applications.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs have been evaluated for anticonvulsant properties. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that modifications involving sulfonamide groups may enhance such effects . The mechanism of action typically involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons.

Anticancer Potential

The sulfonamide moiety is also known for its anticancer properties. Compounds featuring sulfonamide groups have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants investigation based on the structural similarities with known anticancer agents.

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • In a study evaluating several derivatives, compounds similar to this compound were screened using maximal electroshock (MES) and pentylenetetrazole tests. The results indicated that certain derivatives exhibited protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg .
    CompoundMES Test Dose (mg/kg)Protective Effect
    Compound A100Yes
    Compound B300Yes
    N-(2-benzylphenyl)...TBDTBD
  • Anticancer Activity :
    • Preliminary studies on derivatives containing sulfonamide groups have shown potential in inhibiting the proliferation of various cancer cell lines. The specific IC50 values for this compound are yet to be established but are expected to be comparable to other known sulfonamide anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key structural motifs with several acetamide derivatives:

Compound Name Key Structural Features Evidence Source
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro-nitrophenyl group; methylsulfonyl substitution
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidinyl] Thiazolidinone ring; sulfanylidene and methoxyphenyl groups
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide Thiophene hydrazone; oxo-acetamide backbone
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide Ethenesulfonyl-piperazine; trichlorophenyl substitution

The target compound distinguishes itself via the benzylphenyl aromatic system and (E)-styrenesulfonyl group, which may enhance π-π stacking interactions compared to simpler phenyl or alkyl substitutions .

Physicochemical Properties

Comparative physicochemical

Compound Molecular Weight LogP PSA (Ų) Melting Point (°C)
Target Compound ~430 (estimated) ~3.5* ~90* Not reported
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 316.74 2.8 108 160–162
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide 317.37 2.1 98 175–177
2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide 414.47 3.9 121 >250

*Estimated values based on structural analogs.

  • LogP : The target compound’s benzylphenyl group may increase lipophilicity compared to simpler phenyl derivatives .
  • Polar Surface Area (PSA): The sulfonylamino and acetamide groups contribute to higher PSA, suggesting moderate solubility in polar solvents .

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